molecular formula C18H19N3O B11964501 N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No.: B11964501
M. Wt: 293.4 g/mol
InChI Key: YKMDSORPKIXQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the Imidazo[1,2-a]pyridine Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine nucleotides, enabling interactions with enzymes and receptors involved in critical cellular processes. The fused bicyclic structure provides rigidity, reducing conformational entropy and enhancing binding affinity to targets such as kinases, G-protein-coupled receptors (GPCRs), and ion channels. For example, imidazo[1,2-a]pyridine derivatives inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), with half-maximal inhibitory concentrations (IC50) often below 100 nM.

Table 1: Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives

Target Class Example Compound IC50 (nM) Key Structural Features
CDK2 Alsterpaullone 15 9-Nitro substitution
VEGFR2 Compound 12b 32 3-Carboxamide, 7-methyl
PI3Kα Copanlisib (FDA-approved) 0.5 Morpholine substituent

The planar aromatic system facilitates π-π stacking with tyrosine or phenylalanine residues in enzyme active sites, while nitrogen atoms participate in hydrogen bonding. In this compound, the core’s electron-rich nature is modulated by the 7-methyl group, which subtly alters electron density to optimize interactions with hydrophobic pockets.

Role of 3-Propanamide Substitutions in Bioactive Molecule Design

The 3-propanamide group in this compound serves dual roles: it introduces hydrogen-bonding capacity and improves solubility. Amide functionalities are critical for forming interactions with backbone atoms in target proteins, as demonstrated in kinase inhibitors like imatinib. The propanamide chain’s length (three carbons) balances flexibility and rigidity, allowing conformational adaptation without sacrificing binding entropy.

In a study of imidazo[1,2-a]pyridine-3-carboxamides, replacing the amide with ester or ether groups reduced VEGFR2 inhibition by 10- to 20-fold, underscoring the importance of the hydrogen-bond donor-acceptor pair. The propanamide’s methyl terminus (CCC(=O)N) further enhances lipophilicity, contributing to membrane permeability—a property quantified by calculated partition coefficients (clogP) of 2.8–3.2 for analogous compounds.

Key Interactions of the 3-Propanamide Group

  • Hydrogen bonding with kinase hinge regions (e.g., Glu883 in VEGFR2).
  • Hydrophobic interactions with aliphatic side chains (e.g., Leu840 in CDK2).
  • Solubilization via polar surface area (PSA ≈ 60 Ų).

Implications of 7-Methyl and 4-Methylphenyl Substituents for Target Selectivity

The 7-methyl and 4-methylphenyl groups fine-tune the molecule’s steric and electronic profile to enhance selectivity. Methylation at the 7-position of the imidazo[1,2-a]pyridine ring introduces steric hindrance, preventing off-target binding to cytochrome P450 enzymes while maintaining affinity for primary targets. Para-methylation on the phenyl ring (4-methylphenyl) optimizes π-π interactions with aromatic residues in hydrophobic binding pockets, as observed in crystallographic studies of kinase-inhibitor complexes.

Table 2: Impact of Substituents on Binding Affinity

Substituent Position Target Protein ΔG (kcal/mol) Selectivity Ratio (vs. Off-Target)
7-Methyl VEGFR2 -9.2 12:1 (vs. FGFR1)
4-Methylphenyl PI3Kγ -8.7 8:1 (vs. PI3Kα)
None (Parent Compound) CDK2 -7.1 3:1 (vs. CDK1)

The 4-methylphenyl group’s para orientation avoids steric clashes observed with ortho- or meta-substituted analogs, as demonstrated in molecular dynamics simulations. This substituent also increases metabolic stability by shielding the phenyl ring from oxidative degradation, as evidenced by a 40% reduction in hepatic clearance compared to unsubstituted analogs.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C18H19N3O/c1-4-16(22)20-18-17(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)18/h5-11H,4H2,1-3H3,(H,20,22)

InChI Key

YKMDSORPKIXQKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is efficient and allows for the production of a wide range of substituted imidazo[1,2-a]pyridines. The reaction conditions often include the use of specific reagents that are difficult to source, which can reduce the practical value of the method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and early discovery phases. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained.

Chemical Reactions Analysis

Types of Reactions

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential in cancer therapy. It has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, compounds with similar imidazo[1,2-a]pyridine structures have demonstrated effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating significant potency .
  • Neurological Effects :
    • The compound is structurally related to known sedatives and may exhibit hypnotic properties. Its derivatives have been studied for their effects on the central nervous system, particularly in relation to sleep disorders and anxiety management. Compounds derived from imidazo[1,2-a]pyridine are often explored for their potential as anxiolytics or sleep aids due to their interaction with GABA receptors .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide may possess antimicrobial activity. This aspect is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the imidazo[1,2-a]pyridine core can significantly enhance its biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potential for better membrane penetration
Substitution on the phenyl ringAltered binding affinity to target sites, influencing efficacy

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the compound's efficacy against various cancer cell lines, revealing that it inhibited proliferation in MCF-7 and A549 cells with IC50 values of approximately 15 µM and 20 µM respectively. These findings support further investigation into its use as a therapeutic agent in oncology.
  • In Vivo Studies :
    • Animal models have been employed to assess the sedative effects of related compounds. Results indicated that compounds with similar structures significantly reduced locomotor activity, suggesting potential applications in treating insomnia or anxiety disorders.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, warranting further exploration into its use as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways.

Biological Activity

N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide, also known as N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetail
Molecular Formula C19H21N3O
Molecular Weight 307.39 g/mol
CAS Number 1346600-85-8
Appearance Solid, off-white to pale beige

Antiviral Properties

Recent studies have highlighted the antiviral properties of imidazo[1,2-a]pyridine derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various viral infections:

  • Hepatitis C Virus (HCV) : Certain derivatives have demonstrated significant inhibition of HCV replication with IC50 values ranging from 6.7 μM to 9.19 μM, indicating potent antiviral activity .
  • Respiratory Syncytial Virus (RSV) : Compounds in this class have exhibited EC50 values between 5–28 μM against RSV, showcasing their potential as antiviral agents .

The biological activity of this compound is thought to involve several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial for viral replication and pathogenesis .
  • Inhibition of Viral Enzymes : Similar compounds have been reported to inhibit viral enzymes essential for replication, contributing to their antiviral efficacy .

Study on Antiviral Efficacy

In a comparative study examining the antiviral efficacy of various imidazo[1,2-a]pyridine derivatives against HCV and RSV:

  • Compound Evaluation : The compound was tested alongside known antiviral agents like ribavirin.
  • Results : It demonstrated superior activity against HCV with a selectivity index significantly higher than ribavirin, indicating its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and moderate clearance rates. Toxicological assessments indicate that it has a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings .

Comparison with Similar Compounds

N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Structural Differences :

  • Acetamide vs. Propanamide : The side chain is an acetamide (CH3CON-) with an additional N,N-dimethyl group, whereas the target compound has a propanamide (CH2CH2CON-) group.

Relevance : This compound is classified as an impurity (EP Impurity A) in zolpidem tartrate synthesis, suggesting structural similarities may lead to overlapping metabolic pathways or synthetic byproduct formation .

N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine (IP-5)

Structural Differences :

  • 4-Fluorophenyl vs. 4-Methylphenyl : Fluorine substitution enhances electronegativity and lipophilicity compared to the methyl group.
  • Isopropylamine vs. Propanamide : The amine group increases basicity, contrasting with the neutral amide in the target compound.

Physicochemical Properties :

  • LogD : Fluorine and amine groups likely elevate lipophilicity (LogD > target compound).
  • IR and MS Data : Strong absorption at 1605 cm⁻¹ (C=C aromatic) and m/z 339 [M]+ confirm structural stability .

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Structural Differences :

  • Triazole Substituent : Introduces a bioisosteric replacement for amides, affecting solubility and metabolic stability.

Calculated Properties :

Property Value Implication
pKa 13.71 Lower basicity than amine analogs
LogD (pH 7.4) -0.28 High hydrophilicity due to triazole
H-Bond Acceptors 4 Enhanced solubility in aqueous media

The target compound, with its unsaturated core and methylphenyl group, likely exhibits higher LogD (more lipophilic) and lower aqueous solubility .

(2S)-2-{[3-(4-Methylphenyl)imidazo[1,2-a]pyrazin-8-yl]amino}-3-(pyridin-3-yl)propan-1-ol

Structural Differences :

  • Imidazopyrazine vs.
  • Amino Alcohol Side Chain: Polar hydroxyl and amino groups contrast with the non-polar propanamide.

Research Implications

  • Quality Control : Structural analogs like the acetamide impurity underscore the need for rigorous impurity profiling in drug synthesis .
  • Drug Design : Modifications such as fluorine substitution (IP-5) or triazole bioisosteres () offer routes to optimize solubility and binding affinity.

Q & A

Q. What are the standard synthetic routes for N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide, and how are they optimized for yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Condensation : Reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with propanamide derivatives under acidic conditions (e.g., glacial acetic acid) .
  • Reductive amination : Sodium borohydride reduction of intermediates in methanol at controlled temperatures (5–10°C) to stabilize reactive groups .
  • Purification : Chromatography or recrystallization (e.g., from methanol) to achieve >75% yield and >95% purity . Optimization focuses on reaction time, temperature, and stoichiometric ratios to minimize byproducts like oxozolpidem analogs .

Q. How is the structural integrity of this compound validated during synthesis?

Characterization employs:

  • Spectroscopy : IR confirms functional groups (e.g., C=N stretch at ~1604 cm⁻¹), while ¹H-NMR identifies proton environments (e.g., methyl groups at δ 2.31–2.33 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 357 for intermediates) validate molecular weight .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 77.28% vs. 77.98%) .

Q. What initial biological screening assays are recommended for this compound?

Preliminary screening includes:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Antimicrobial evaluation : Broth microdilution assays (MIC ≤ 25 µg/mL against S. aureus or E. coli) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., COX-2 IC₅₀ values) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Comparative studies show:

  • Chloro vs. methyl groups : Chloro-substituted analogs (e.g., N-[6-chloro-2-(4-methylphenyl)imidazo[...]]propanamide) exhibit 2–3× higher cytotoxicity due to enhanced electrophilicity and target binding .
  • Thiophene vs. phenyl moieties : Thiophene-containing derivatives show improved solubility but reduced kinase inhibition, suggesting trade-offs between pharmacokinetics and potency .
  • Amide vs. carbamate linkers : Ethyl carbamate analogs (e.g., Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[...]]carbamate) demonstrate prolonged half-lives in vivo due to metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Contradictions often arise from assay variability or impurity profiles. Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-h exposure) .
  • Impurity profiling : HPLC-MS to identify and quantify byproducts (e.g., dimethylacetamide impurities, which can suppress activity by 15–20%) .
  • Dose-response validation : Repeat assays with pure batches and orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational tools predict the compound’s pharmacokinetic properties and target interactions?

Advanced methods include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases (e.g., binding energies ≤ −8.5 kcal/mol suggest high affinity) .
  • ADMET prediction : SwissADME or ADMETLab2.0 to estimate LogP (optimal range: 2–3), BBB permeability, and CYP450 inhibition risks .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD ≤ 2 Å indicates robust target engagement) .

Q. How does the compound’s selectivity for kinase targets compare to structurally related molecules?

Selectivity profiling via kinome-wide screens (e.g., Eurofins KinaseProfiler) reveals:

  • Imidazo[1,2-a]pyridine core : Confers selectivity for tyrosine kinases (e.g., Abl1 IC₅₀ = 0.12 µM) over serine/threonine kinases (IC₅₀ > 10 µM) .
  • Propanamide side chain : Reduces off-target effects vs. carbamate analogs, which show 30% cross-reactivity with PDE enzymes .
  • 4-Methylphenyl group : Enhances hydrophobic pocket binding in COX-2 (Ki = 85 nM) vs. COX-1 (Ki > 1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.